Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate

Catalog No.
S14170803
CAS No.
M.F
C10H17N3O2
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoat...

Product Name

Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate

IUPAC Name

ethyl 2-amino-4-(4-methylpyrazol-1-yl)butanoate

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C10H17N3O2/c1-3-15-10(14)9(11)4-5-13-7-8(2)6-12-13/h6-7,9H,3-5,11H2,1-2H3

InChI Key

KGPJOYBUNOJFIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C=C(C=N1)C)N

Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate is a chemical compound belonging to the class of pyrazole derivatives. Its molecular formula is C11H16N2O2, and it has a molecular weight of approximately 196.25 g/mol. The structure features an ethyl ester group, an amino group, and a pyrazole ring, which contributes to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis due to its reactivity and biological activity.

, including:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Reduction Reactions: The ester group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: The amino group may be oxidized to form a nitro or other functional groups under appropriate conditions.

These reactions enable the modification of the compound for various synthetic applications.

Research indicates that Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate exhibits significant biological activities. It has been studied for its potential:

  • Antimicrobial Properties: The compound shows activity against various bacterial strains, suggesting its use in developing new antibiotics.
  • Anticancer Effects: Preliminary studies indicate that it may inhibit the proliferation of cancer cells, making it a candidate for cancer therapy.
  • Anti-inflammatory Activity: It has been observed to reduce inflammation in certain biological models.

These properties highlight its potential as a lead compound in drug discovery.

The synthesis of Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate typically involves several key steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Esterification: The resulting pyrazole derivative is then reacted with ethyl chloroacetate or a similar reagent to introduce the ethyl ester group.
  • Amination: Finally, the amino group is incorporated through nucleophilic substitution reactions.

This multi-step synthesis allows for the precise control of the compound's structure and functionality.

Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate has several applications, including:

  • Pharmaceutical Development: Its biological activities make it a candidate for further development into therapeutic agents.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules in organic chemistry.
  • Research Tool: The compound can be used in biological studies to explore mechanisms of action related to its observed activities.

Studies on Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate have focused on its interactions with biological targets:

  • Enzyme Inhibition: Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer properties.
  • Receptor Binding: It may interact with certain receptors, modulating their activity and influencing cellular responses.

These interactions are crucial for understanding how this compound exerts its biological effects and for guiding future therapeutic applications.

Several compounds share structural similarities with Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
Ethyl 2-amino-3-(5-methylpyrazol-1-yl)propanoateC10H16N2O2196.25 g/molMethyl substitution alters biological activity
Ethyl 3-(4-bromo-1H-pyrazol-1-yl)butanoateC10H16BrN2O2242.15 g/molBromine substitution affects reactivity
Ethyl 5-(4-bromo-1H-pyrazol-1-yl)butanoateC10H16BrN2O2242.15 g/molUnique reactivity profile compared to others
Ethyl 2-amino-2-methyl-4-(5-methylpyrazol-1-yl)butanoateC11H19N3O2225.29 g/molDistinct substitution pattern influences pharmacology

Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate is unique due to its specific substitution pattern on the pyrazole ring, which significantly influences its chemical reactivity and biological activity compared to other derivatives. This distinctiveness makes it a valuable compound for further research and development in medicinal chemistry.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

211.132076794 g/mol

Monoisotopic Mass

211.132076794 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types